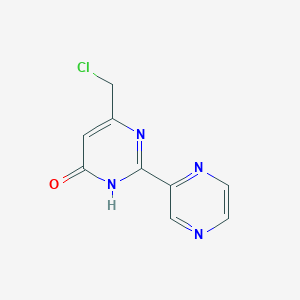
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL
説明
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is a useful research compound. Its molecular formula is C9H7ClN4O and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloromethyl group and a pyrazine moiety, which contributes to its biological activity. The molecular formula is C9H8ClN3O, with a molecular weight of approximately 213.64 g/mol. The presence of chlorine and nitrogen atoms in its structure enhances its interaction with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound through various assays:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it showed IC50 values in the low micromolar range against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| MCF-7 | 5.00 |
| HeLa | 4.00 |
| A549 | 3.50 |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, thus preventing further cell division .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific protein kinases. In particular, it has been shown to inhibit receptor tyrosine kinases such as PDGFRα and PDGFRβ at concentrations as low as 1 µM, which is critical for tumor growth and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on K562 Cells : A study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
- In Vivo Efficacy : In animal models bearing xenografts of human tumors, administration of this compound led to a marked reduction in tumor size compared to control groups .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapy strategies.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : It demonstrates selective inhibition against various kinases compared to non-cancerous cells.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
特性
IUPAC Name |
4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYVWIIKAXRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677830 | |
| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955887-08-8 | |
| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















